An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Acetoxysuccinic Anhydride
An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Acetoxysuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(S)-(-)-2-Acetoxysuccinic anhydride, also known as O-Acetyl-L-malic anhydride, is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both an anhydride and an ester group, makes it a versatile reagent for introducing stereogenic centers and for the synthesis of complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the development of robust analytical methods.
This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-2-Acetoxysuccinic anhydride, supported by experimental data and detailed analytical protocols. The information presented herein is intended to empower researchers and drug development professionals to confidently utilize this important chiral synthon.
Core Physicochemical Properties
A summary of the key physical and chemical properties of (S)-(-)-2-Acetoxysuccinic anhydride is presented in the table below. These properties are fundamental to its storage, handling, and reactivity.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆O₅ | [1] |
| Molecular Weight | 158.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 54-59 °C | [1] |
| Boiling Point | 296.6 ± 33.0 °C (Predicted) | [3] |
| Specific Optical Rotation ([α]²⁰/D) | -24° to -27° (c=1 to 5 in chloroform) | [1][4] |
| CAS Number | 59025-03-5 |
Solubility Profile
(S)-(-)-2-Acetoxysuccinic anhydride exhibits solubility in a range of organic solvents. It is reported to be soluble in dichloromethane, dimethylformamide (DMF), and ethyl acetate.[3] However, it is highly sensitive to moisture and reacts with water, which leads to the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid.[2][3] This reactivity necessitates the use of anhydrous solvents and storage in a dry environment.
For the parent compound, succinic anhydride, more extensive solubility data is available and can serve as a useful reference. It is soluble in chloroform, carbon tetrachloride, and alcohol, and very slightly soluble in ether.[5] A detailed study on the solubility of succinic anhydride in acetone, acetonitrile, 2-propanol, and ethyl acetate showed that solubility increases with temperature.[5]
Spectroscopic and Analytical Characterization
Precise characterization of (S)-(-)-2-Acetoxysuccinic anhydride is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic signatures and provide standardized protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR of (S)-(-)-2-Acetoxysuccinic anhydride:
-
A singlet for the acetyl methyl protons.
-
A multiplet for the methine proton adjacent to the acetate.
-
Two diastereotopic protons of the methylene group, appearing as a multiplet.
Expected ¹³C NMR of (S)-(-)-2-Acetoxysuccinic anhydride:
-
A peak for the acetyl methyl carbon.
-
A peak for the methine carbon.
-
A peak for the methylene carbon.
-
Two distinct peaks for the two carbonyl carbons (one from the anhydride and one from the ester).
-
A peak for the carbonyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands. For the related succinic anhydride, these peaks are readily observed.[8] The presence of the ester functionality in (S)-(-)-2-Acetoxysuccinic anhydride will introduce an additional carbonyl absorption.
Expected IR Absorptions:
-
Two C=O stretching vibrations characteristic of the anhydride group.
-
A C=O stretching vibration for the ester group.
-
C-O stretching vibrations for the anhydride and ester linkages.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and key analytical characterizations of (S)-(-)-2-Acetoxysuccinic anhydride.
Synthesis of (S)-(-)-2-Acetoxysuccinic Anhydride
This protocol is based on the acetylation and subsequent cyclization of L-malic acid.
Caption: Workflow for melting point determination by DSC.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of (S)-(-)-2-Acetoxysuccinic anhydride into an aluminum DSC pan. Hermetically seal the pan to prevent any interaction with the atmosphere, especially given the compound's moisture sensitivity.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 80 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality: The use of a sealed pan and an inert atmosphere is critical to prevent the hygroscopic sample from absorbing moisture, which would lead to a broadened and depressed melting peak. A constant heating rate ensures reproducible results. The onset of the endotherm represents the temperature at which the first traces of melting occur under thermodynamic equilibrium.
Specific Rotation Measurement via Polarimetry
Polarimetry is the definitive method for confirming the enantiomeric identity and purity of a chiral compound.
Caption: Workflow for specific rotation measurement.
Procedure:
-
Instrument Warm-up: Turn on the polarimeter and allow the sodium lamp to warm up and stabilize. [9]2. Solution Preparation: Accurately prepare a solution of (S)-(-)-2-Acetoxysuccinic anhydride in a suitable anhydrous solvent (e.g., chloroform) at a known concentration (c, in g/100 mL). [10]3. Blank Measurement: Fill the polarimeter cell with the pure solvent (chloroform). Place the cell in the instrument and record the reading. This is the blank or zero reading.
-
Sample Measurement: Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = (100 * α) / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/100 mL [9] Causality: The specific rotation is an intrinsic property of a chiral molecule. By measuring the observed rotation of a solution with a known concentration and path length, the specific rotation can be calculated, confirming the enantiomeric form of the compound. Using a blank corrects for any rotation caused by the solvent or the instrument itself.
-
Stability and Storage
(S)-(-)-2-Acetoxysuccinic anhydride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [2][3]Exposure to atmospheric moisture will lead to hydrolysis and degradation of the compound. While a predicted boiling point is available, it is likely that the compound will decompose at elevated temperatures, especially under atmospheric pressure. A study on the thermal decomposition of the related acetic anhydride shows it decomposes to ketene and acetic acid at elevated temperatures. [11]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of (S)-(-)-2-Acetoxysuccinic anhydride. The data and protocols presented are intended to serve as a valuable resource for scientists and researchers, enabling the safe and effective use of this important chiral building block in their synthetic and developmental endeavors. Adherence to the described handling and analytical procedures will ensure the integrity of the material and the reliability of experimental outcomes.
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Al-Jalal, A. A. (1990). 1H NMR chemical shifts and coupling constants for anhydride (1) and monoethyl ester of 2-triphenylphosphoranylidenesuccinic acid (2). ResearchGate. Retrieved from [Link]
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